molecular formula C29H32ClF3N2O3 B1665708 Almorexant hydrochloride CAS No. 913358-93-7

Almorexant hydrochloride

Cat. No.: B1665708
CAS No.: 913358-93-7
M. Wt: 549.0 g/mol
InChI Key: BYGBTDRDPBJUBB-LHIMUUITSA-N
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Mechanism of Action

Target of Action

Almorexant hydrochloride, also known as ACT-078573 hydrochloride, is a potent and competitive dual orexin receptor antagonist . It primarily targets the Orexin 1 receptor (OX1) and Orexin 2 receptor (OX2) . These receptors are involved in various physiological processes, including sleep regulation and food intake .

Mode of Action

This compound acts as a competitive antagonist at both OX1 and OX2 receptors . It selectively inhibits the functional consequences of OX1 and OX2 receptor activation, such as intracellular Ca2+ mobilization . It dissociates very slowly from the orexin receptors, which may prolong its duration of action .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the signaling of orexin-A and orexin-B peptides . It reversibly blocks this signaling, leading to a total blockade of the intracellular Ca2+ signal pathway . This action can stimulate caspase-3 activity in certain cells, potentially inducing apoptosis .

Pharmacokinetics

This compound is administered orally . It is metabolized in the liver, and its elimination half-life is between 13 and 19 hours . These properties affect the compound’s bioavailability and determine the duration of its action.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its antagonistic activity at the orexin receptors. By blocking these receptors, it can reduce cell viability by inducing mitochondrial apoptosis . This effect is mediated through the tyrosine phosphatase SHP2 and the p38 signaling pathways .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, studies have shown that the amount of time spent in rapid eye movement (REM) and non-REM (NREM) sleep can influence cognitive processes in animals and humans . As this compound is involved in regulating sleep, changes in sleep patterns could potentially affect its action.

Biochemical Analysis

Biochemical Properties

Almorexant Hydrochloride is a competitive antagonist of the OX1 and OX2 orexin receptors . It selectively inhibits the functional consequences of OX1 and OX2 receptor activation, such as intracellular calcium mobilization . It dissociates very slowly from the orexin receptors, which may prolong its duration of action .

Cellular Effects

This compound has been shown to reduce cell viability in certain types of cells. For instance, it was able to reduce HT-29 cell viability by induction of mitochondrial apoptosis involving the tyrosine phosphatase SHP2 and the p38 signaling pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its competitive antagonism of the OX1 and OX2 orexin receptors . By binding to these receptors, it inhibits the functional consequences of their activation, such as intracellular calcium mobilization . This can have various effects at the molecular level, including changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have effects that change over time. For example, it was found to decrease operant self-administration of both 20% ethanol and 5% sucrose in rats over time

Dosage Effects in Animal Models

In animal models, the effects of this compound have been shown to vary with different dosages . For example, systemic administration of this compound decreased operant self-administration of both 20% ethanol and 5% sucrose in rats

Metabolic Pathways

The metabolic pathways of this compound involve hepatic metabolism . After oral administration, this compound is rapidly absorbed and then metabolized in the liver

Chemical Reactions Analysis

Almorexant (hydrochloride) undergoes various chemical reactions, including:

Common reagents used in these reactions include iridium catalysts for amidation and hydrazine for reduction . Major products formed from these reactions include intermediates necessary for the synthesis of the final compound.

Comparison with Similar Compounds

Almorexant (hydrochloride) is unique due to its dual antagonism of both orexin 1 receptor and orexin 2 receptor . Similar compounds include:

    Suvorexant: Another dual orexin receptor antagonist used for treating insomnia.

    Lemborexant: A dual orexin receptor antagonist with a similar mechanism of action.

    Daridorexant: A newer dual orexin receptor antagonist with improved safety and efficacy profiles.

Compared to these compounds, Almorexant (hydrochloride) was one of the first to be developed but was discontinued due to safety concerns .

Properties

IUPAC Name

(2R)-2-[(1S)-6,7-dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-N-methyl-2-phenylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31F3N2O3.ClH/c1-33-28(35)27(20-7-5-4-6-8-20)34-16-15-21-17-25(36-2)26(37-3)18-23(21)24(34)14-11-19-9-12-22(13-10-19)29(30,31)32;/h4-10,12-13,17-18,24,27H,11,14-16H2,1-3H3,(H,33,35);1H/t24-,27+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYGBTDRDPBJUBB-LHIMUUITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(C1=CC=CC=C1)N2CCC3=CC(=C(C=C3C2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)[C@@H](C1=CC=CC=C1)N2CCC3=CC(=C(C=C3[C@@H]2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32ClF3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913358-93-7
Record name Almorexant hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0913358937
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Almorexant hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALMOREXANT HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4Z94D9A99
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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